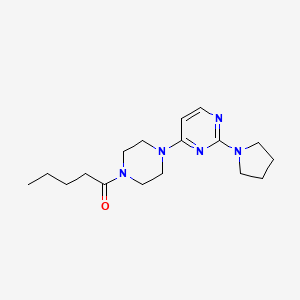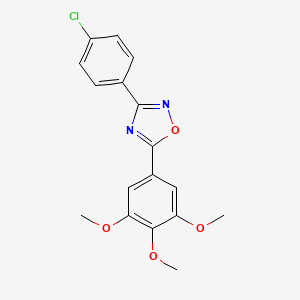
4-(4-pentanoyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to 4-(4-pentanoyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine, often involves condensation reactions. For example, Sondhi et al. (2007) described the synthesis of a range of pyrimidine derivatives by condensing 4-isothiocyanato-4-methylpentan-2-one with various amines under different conditions. These derivatives were further characterized using FT-IR, NMR, MS, and elemental analysis, showcasing the versatility of synthetic approaches for such compounds (Sondhi, Jain, Dinodia, Shukla, & Raghubir, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including our compound of interest, is crucial for understanding their potential biological activities. Sekiya, Hata, & Yamada (1983) conducted structure-activity relationship studies on similar compounds, demonstrating the importance of the pyrimidine moiety and the basicity of the piperazinyl group for biological activity. Their work provides insights into the molecular features critical for the activity of such compounds (Sekiya, Hata, & Yamada, 1983).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is influenced by their functional groups. Jang et al. (2010) described the synthesis and immunosuppressive activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, highlighting the synthetic versatility at positions 2, 4, and 6 of the pyrimidine scaffold. Their findings underscore the chemical reactivity of these compounds and their potential for medicinal chemistry optimization (Jang, de Jonghe, Van Belle, Louat, Waer, & Herdewijn, 2010).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and melting point, are essential for their formulation and application. Mattioda et al. (1975) provided an example by synthesizing a series of 4-piperazinopyrimidines and characterizing their pharmacological properties, including physical attributes like solubility that influence their bioavailability and efficacy (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds and stability under various conditions, is crucial for the development of pyrimidine derivatives. The work by Parlow et al. (2009) on piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists offers insights into the chemical behavior of these compounds. Their research into the modifications at the 4-position of the piperidine ring to fine-tune pharmacokinetic and physicochemical properties provides valuable information on the chemical properties relevant to pharmaceutical applications (Parlow, Burney, Case, Girard, Hall, Hiebsch, Huff, Lachance, Mischke, Rapp, Woerndle, & Ennis, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
Pyrimidine derivatives, including compounds related to 4-(4-pentanoyl-1-piperazinyl)-2-(1-pyrrolidinyl)pyrimidine, have been synthesized for various pharmacological applications. One study focused on synthesizing a range of pyrimidine derivatives for potential anti-inflammatory and analgesic activities. These compounds were characterized using FT-IR, (1)H NMR, MS, and elemental analysis, and showed promising results in pharmacological screenings (Sondhi et al., 2007).
Heterocyclic Chemistry
The condensation of 2-aminofluorene with α, ω-dibromoalkanes, in the presence of calcium hydroxide or sodium ethoxide, can form derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine. These compounds have relevance in heterocyclic chemistry and can be synthesized through multiple routes (Barak, 1968).
Development of P2Y12 Antagonists
Piperazinyl-glutamate-pyrimidines, closely related to the compound , have been developed as potent P2Y12 antagonists. These compounds are significant in inhibiting platelet aggregation, a crucial factor in cardiovascular diseases. They have been fine-tuned for pharmacokinetic and physicochemical properties through modifications at specific positions (Parlow et al., 2009; 2010).
Synthesis for Antihistaminic Activity
The synthesis of novel pyrimidines through the condensation of chalcones with guanidine HCl led to compounds with significant anti-histaminic activity. These compounds were compared to established anti-histaminic drugs for their efficacy (Rahaman et al., 2009).
Propiedades
IUPAC Name |
1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O/c1-2-3-6-16(23)21-13-11-20(12-14-21)15-7-8-18-17(19-15)22-9-4-5-10-22/h7-8H,2-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXJILOHORXGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)


![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)
![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)